![molecular formula C5H11NO2 B2425170 Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- CAS No. 145842-51-9](/img/structure/B2425170.png)
Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]- is a chemical compound that is widely used in scientific research. It is a derivative of acetamide and has a hydroxyl group attached to the carbon atom of the isopropyl group. This chemical compound is an important intermediate in the synthesis of various organic compounds and has several applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Neurodegenerative Disorders: Monoamine Oxidase Inhibitors
- Pargyline , a derivative of propargylamine, acts as an irreversible selective MAO-B inhibitor . It is used in the treatment of neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease . Additionally, pargyline has been investigated for its potential in treating type 1 diabetes and associated cardiovascular complications .
Cancer Treatment: LSD-1 Inhibition
- Pargyline inhibits lysine-specific demethylase-1 (LSD-1) . When combined with the chemotherapeutic agent camptothecin , pargyline enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .
Anti-Alzheimer’s Activity: Rasagiline and Selegiline
- Rasagiline and selegiline , both MAO-B inhibitors, are effective in treating Parkinson’s disease . Rasagiline’s neuroprotective effects are dependent on the propargyl moiety and independent of MAO-B inhibition. It prevents apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes .
Flavonoid Derivatives: Improved Bioavailability
- Modification of flavonoids into flavonoid acetamide derivatives (FAs) enhances their bioavailability. FAs of quercetin, apigenin, fisetin, kaempferol, and luteolin exhibit improved bioavailability compared to unmodified flavonoids. This modification involves converting flavonoid hydroxyl groups into acetamide moieties, addressing issues like aqueous insolubility and enzymatic degradation .
Electrosynthesis of Acetamide from CO2 and Nitrite
- Electrochemical reduction of CO2 and nitrite in water can lead to the synthesis of acetamide . This renewable electricity-driven process offers a promising solution for carbon neutralization .
Phytopathogenic Fungi Control: N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine Derivatives
properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-7)6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVBTAFBWUVUHV-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145842-51-9 |
Source
|
Record name | N-[(2R)-1-hydroxypropan-2-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.